Bis(chloromethyl)dimethylsilane is a bifunctional organosilicon reagent characterized by two reactive chloromethyl groups flanking a sterically accessible dimethylsilane core. Unlike conventional chlorosilanes that feature highly moisture-sensitive silicon-chlorine (Si-Cl) bonds, this compound possesses carbon-chlorine (C-Cl) bonds, rendering the silicon center hydrolytically stable while allowing nucleophilic substitution at the methylene carbons. With a boiling point of 159–165 °C and a density of 1.075 g/mL, it is easily handled as a liquid in standard industrial setups. In procurement and material design, it is primarily sourced as a critical building block for siloxane-free polycarbosilanes, cyclic organosilanes, and robust cross-linked networks where hydrolytic resilience and thermal stability are paramount [1].
Substituting Bis(chloromethyl)dimethylsilane with more common organosilicon precursors fundamentally alters the reaction trajectory and the final material properties. Using dichlorodimethylsilane as a substitute shifts the reactive site from the carbon to the silicon atom, resulting in the formation of Si-O-C or Si-O-Si (siloxane) linkages that are highly susceptible to hydrolysis in aqueous environments. Conversely, attempting to use (chloromethyl)trimethylsilane provides only a single reactive site, causing immediate chain termination rather than the required chain propagation or cross-linking. Furthermore, utilizing bis(chloromethyl)tetramethyldisiloxane introduces a flexible but chemically vulnerable siloxane linkage into the backbone, compromising the enhanced thermal and chemical resistance expected from pure polycarbosilane architectures[1].
When synthesizing stationary phases for solid-phase microextraction (SPME) in aqueous environments, the choice of silane precursor dictates the chemical resilience of the coating. Copolymers synthesized using Bis(chloromethyl)dimethylsilane and ethylene glycol form a siloxane-free (Si-CH2-O-C) backbone. This structure demonstrates quantifiable stability in aqueous solutions, surviving 1 M NaOH and 0.5 M HCl flushes without degradation. In direct contrast, using dichlorodimethylsilane with the same diols yields silyl ethers (Si-O-C) that rapidly hydrolyze upon contact with water, leading to complete coating failure and loss of extraction reproducibility [1].
| Evidence Dimension | Backbone hydrolytic stability in aqueous conditions |
| Target Compound Data | Yields Si-CH2-O-C linkages (stable to 1 M NaOH / 0.5 M HCl aqueous flushes) |
| Comparator Or Baseline | Dichlorodimethylsilane yields Si-O-C linkages (rapidly hydrolyzes in water) |
| Quantified Difference | Complete prevention of hydrolytic cleavage vs. rapid degradation |
| Conditions | Nucleophilic substitution with diols followed by aqueous acid/base exposure |
Procurement teams sourcing precursors for water-contact polymers, coatings, or SPME fibers must select this compound to prevent catastrophic hydrolytic failure of the final product.
The synthesis of linear polycarbosilanes and multidentate ligands requires precise bifunctionality. Bis(chloromethyl)dimethylsilane provides exactly two reactive C-Cl sites, enabling continuous chain extension or the formation of bis(mercaptomethyl)dimethylsilane ligands with up to 97% yield in substitution steps. If a buyer attempts to substitute this with the cheaper, more common (chloromethyl)trimethylsilane, the presence of only one reactive site strictly limits the reaction to end-capping. This fundamental stoichiometric difference means the monofunctional analog yields a molecular weight plateau corresponding to a single monomer addition, completely failing to form the desired macromolecular or cross-linked architectures [1].
| Evidence Dimension | Reactive functionality for step-growth polymerization |
| Target Compound Data | 2 reactive sites (enables high-MW polymer propagation and bis-ligand formation) |
| Comparator Or Baseline | (Chloromethyl)trimethylsilane (1 reactive site) |
| Quantified Difference | 100% chain propagation capability vs. 100% chain termination |
| Conditions | Nucleophilic substitution with dithiols or diols |
For materials scientists designing structural polymers or complex multidentate ligands, the strict bifunctionality of this compound is non-negotiable for achieving high molecular weights.
The thermal degradation profile of silicon-based polymers is heavily dependent on the precursor used. Polymers derived from Bis(chloromethyl)dimethylsilane feature a pure carbosilane (Si-C) backbone, which exhibits quantifiable thermal resistance. For instance, PEGDMS copolymers synthesized from this compound show primary thermal degradation peaks at elevated temperatures of 254.6 °C and 380.1 °C. In contrast, replacing this precursor with a siloxane-containing analog like 1,3-bis(chloromethyl)tetramethyldisiloxane introduces Si-O-Si bonds that are susceptible to thermally induced backbiting and depolymerization at lower temperatures, significantly reducing the operational thermal window of the resulting material [1].
| Evidence Dimension | Thermal degradation onset of derived polymers |
| Target Compound Data | Si-C backbone polymers exhibit degradation peaks up to 380.1 °C |
| Comparator Or Baseline | Siloxane-backbone polymers (susceptible to lower-temperature thermal depolymerization) |
| Quantified Difference | Significant extension of the thermal stability window |
| Conditions | Differential Scanning Calorimetry (DSC) of synthesized copolymers |
Buyers sourcing materials for high-temperature coatings, aerospace resins, or advanced ceramics must prioritize this precursor to ensure the final polymer survives extreme thermal stress without depolymerizing.
Due to its ability to form hydrolytically stable Si-C bonds rather than vulnerable Si-O linkages, Bis(chloromethyl)dimethylsilane is a highly effective precursor for synthesizing polyethylene glycol-dimethylsilane (PEGDMS) copolymers. These siloxane-free coatings are critical for in-tube solid-phase microextraction (IT-SPME) of environmental contaminants from aqueous samples, where standard siloxane coatings would degrade [1].
The strict bifunctionality and carbon-centered reactivity of this compound make it an essential monomer for the synthesis of linear polycarbosilanes and cyclic disilacyclobutanes. These polymers are heavily utilized in the aerospace and defense sectors as preceramic polymers, which are pyrolyzed to form high-temperature silicon carbide (SiC) ceramics [2].
In advanced inorganic chemistry, Bis(chloromethyl)dimethylsilane is a standard starting material for synthesizing bis(mercaptomethyl)dimethylsilane. This multidentate ligand is crucial for stabilizing iron carbonyl complexes used as structural models for the active site of [FeFe] hydrogenases, facilitating research into next-generation hydrogen production catalysts [3].
Flammable;Irritant